molecular formula C17H19BrO3 B5058240 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene

Cat. No.: B5058240
M. Wt: 351.2 g/mol
InChI Key: QSHADRRFXKBOOS-UHFFFAOYSA-N
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Description

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene is an organic compound with the molecular formula C17H19BrO3. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with methoxyphenoxy and ethoxy groups. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-12-10-14(18)17(11-13(12)2)21-9-8-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHADRRFXKBOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene typically involves the following steps:

    Bromination: The starting material, 2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Etherification: The intermediate product is then subjected to etherification with 2-methoxyphenol in the presence of a base such as potassium carbonate (K2CO3) to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination and etherification processes. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Common reagents include sodium amide (NaNH2), sodium thiolate (NaSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or ethanol.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include hydrogenated benzene derivatives.

Scientific Research Applications

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxyphenoxy and ethoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its effects in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]-4,5-dimethylbenzene
  • 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
  • 1-bromo-2-(2-methoxyethoxy)ethane

Uniqueness

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxyphenoxy and ethoxy groups enhances its solubility and reactivity compared to similar compounds.

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